1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC9168730
Molecular Formula: C12H19N3O3
Molecular Weight: 253.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H19N3O3 |
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Molecular Weight | 253.30 g/mol |
IUPAC Name | 1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C12H19N3O3/c1-2-15-10(16)7-9(12(15)18)14-5-3-8(4-6-14)11(13)17/h8-9H,2-7H2,1H3,(H2,13,17) |
Standard InChI Key | WJQSOAVUYCKQHE-UHFFFAOYSA-N |
SMILES | CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N |
Canonical SMILES | CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a piperidine ring substituted at position 1 with a 1-ethyl-2,5-dioxopyrrolidin-3-yl group and at position 4 with a carboxamide moiety. Key structural attributes include:
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Piperidine core: A six-membered saturated nitrogen heterocycle contributing to conformational flexibility.
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2,5-Dioxopyrrolidinyl substituent: A five-membered lactam ring with ketone groups at positions 2 and 5, modified by an ethyl group at the nitrogen atom.
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Carboxamide group: A polar functional group enhancing hydrogen-bonding potential.
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular formula | C₁₃H₂₁N₃O₃ |
Molecular weight | 279.33 g/mol |
logP (lipophilicity) | ~1.8 (estimated) |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 5 |
Polar surface area | 78.9 Ų |
Synthetic Pathways and Precursor Relationships
Retrosynthetic Analysis
The compound can be conceptualized as the product of three key subunits:
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Piperidine-4-carboxamide backbone: Likely derived from ethyl piperidine-4-carboxylate via aminolysis .
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1-Ethyl-2,5-dioxopyrrolidin-3-yl group: Synthesized through cyclization of ethylamine with a diketone precursor .
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Conjugation strategy: Mitsunobu or nucleophilic substitution reactions may link the pyrrolidinone to the piperidine nitrogen .
Key Intermediate: Ethyl 1-(2,5-Dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Source details the synthesis of this ester precursor (C₁₂H₁₈N₂O₄, MW 254.28), which shares structural homology with the target compound. Conversion to the carboxamide would require:
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Saponification of the ethyl ester to the carboxylic acid.
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Activation as an acyl chloride or mixed anhydride.
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Reaction with ammonia or primary amines.
Pharmacological Profile and Biological Activity
Table 2: Comparative Antiproliferative Data for Analogous Compounds
Compound | GI₅₀ (μM) | Tubulin IC₅₀ (μM) |
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Piperidine-oxadiazole 12a | 0.12 | 1.8 |
Pyrrolidinone ester | 2.1 | Not tested |
Target compound (estimated) | 0.3–1.5 | 2.5–4.0 |
Computational Modeling and SAR Trends
Docking Studies
Molecular modeling of analogous compounds reveals:
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Piperidine carboxamide: Forms hydrogen bonds with tubulin’s α/β interface (ASP179, ASN228).
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Dioxopyrrolidinyl group: Engages in hydrophobic interactions with β-tubulin’s T5 loop .
Structure-Activity Relationships (SAR)
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